molecular formula C16H24ClN5O2 B12764812 Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- CAS No. 132116-68-8

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy-

Cat. No.: B12764812
CAS No.: 132116-68-8
M. Wt: 353.8 g/mol
InChI Key: WZEVSRLWZPKMGC-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- typically involves multi-step organic reactions. The starting materials usually include a benzamide derivative, a chlorinating agent, and reagents to introduce the diethylaminoethyl and imidazolyl groups. Common reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

Medicinally, the compound is explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, the compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds like N-(2-(diethylamino)ethyl)-4-hydroxybenzamide.

    Imidazole Derivatives: Compounds like 4,5-dihydro-1H-imidazole-2-amine.

Uniqueness

The uniqueness of Benzamide, 5-chloro-N-(2-(diethylamino)ethyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)-2-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

132116-68-8

Molecular Formula

C16H24ClN5O2

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-N-[2-(diethylamino)ethyl]-4-(2,5-dihydro-1H-imidazol-2-ylamino)-2-hydroxybenzamide

InChI

InChI=1S/C16H24ClN5O2/c1-3-22(4-2)8-7-18-15(24)11-9-12(17)13(10-14(11)23)21-16-19-5-6-20-16/h5,9-10,16,20-21,23H,3-4,6-8H2,1-2H3,(H,18,24)

InChI Key

WZEVSRLWZPKMGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)NC2NCC=N2)Cl

Origin of Product

United States

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